Cyclohexane-1,2-diamine dihydrochloride
Description
Cyclohexane-1,2-diamine dihydrochloride is the hydrochloride salt of cyclohexane-1,2-diamine, a six-membered alicyclic diamine. The parent compound, cyclohexane-1,2-diamine (CAS 694-83-7), has the molecular formula C₆H₁₄N₂ and exists in enantiomeric forms such as (1R,2R) and (1S,2S), which are critical in chiral synthesis and catalysis . The dihydrochloride form enhances stability and solubility for industrial and laboratory applications, particularly in polymer chemistry and coordination complexes .
Properties
IUPAC Name |
cyclohexane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKOZXSZLOBKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,2-diamine dihydrochloride can be synthesized through several methods. One common method involves the hydrogenation of o-phenylenediamine or 1,2-dinitrocyclohexane. The hydrogenation process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced by the hydrogenation of o-phenylenediamine in the presence of a metal catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dione.
Reduction: It can be reduced to form cyclohexane-1,2-diamine.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as N-alkyl or N-acyl cyclohexane-1,2-diamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexane-1,2-dione.
Reduction: Cyclohexane-1,2-diamine.
Substitution: N-alkyl or N-acyl derivatives of cyclohexane-1,2-diamine.
Scientific Research Applications
Applications Overview
| Field | Application Description |
|---|---|
| Chemistry | Used as a ligand in coordination chemistry and a building block for complex molecules. |
| Biology | Study of enzyme mechanisms; serves as a chiral auxiliary in asymmetric synthesis. |
| Medicine | Key intermediate in synthesizing pharmaceuticals, including anticancer drugs like oxaliplatin. |
| Industry | Production of polymers, resins, and other industrial chemicals. |
Coordination Chemistry
Cyclohexane-1,2-diamine dihydrochloride is utilized as a ligand to form transition metal complexes. These complexes often exhibit unique catalytic properties and can be used in various reactions, including asymmetric synthesis.
Antimicrobial Activity
Research has shown that transition metal complexes with cyclohexane-1,2-diamine ligands demonstrate significant antimicrobial activity against strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported that a complex with iridium exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against MRSA .
Pharmaceutical Synthesis
This compound serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of oxaliplatin, an important drug used in cancer treatment. The compound's ability to form stable chelates with metal ions enhances drug efficacy and stability.
Case Study 1: Transition Metal Complexes
A series of transition metal complexes were synthesized using cyclohexane-1,2-diamine as a ligand. These complexes were tested for their antimicrobial properties against several bacterial strains. The results indicated that modifications to the ligand structure significantly affected the antimicrobial activity, highlighting the potential for developing new therapeutic agents .
Case Study 2: Asymmetric Synthesis
In asymmetric synthesis applications, this compound has been employed as a chiral auxiliary to facilitate the enantioselective synthesis of various compounds. A notable example includes its use in the Henry reaction with nitroalkanes to produce chiral alcohols .
Mechanism of Action
The mechanism of action of cyclohexane-1,2-diamine dihydrochloride involves its interaction with various molecular targets. In the case of its use in pharmaceuticals, the compound acts as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in the design of metal-based drugs, where the compound can enhance the drug’s stability and efficacy .
Comparison with Similar Compounds
Cyclohexane-1,3-diamine Dihydrochloride
- CAS : 498532-32-4 (95% purity)
- Structure: Positional isomer with amino groups at 1,3-positions.
- Applications: Less sterically hindered than the 1,2-isomer, favoring linear polymer formation in polyenaminone synthesis .
- Reactivity : Reduced steric strain compared to 1,2-diamine derivatives, leading to faster reaction kinetics in some condensation reactions .
Cyclohexane-1,4-diamine Derivatives
Table 1: Key Differences Among Cyclohexane Diamine Isomers
Comparison with Aliphatic and Aromatic Diamine Salts
Aliphatic Diamine Dihydrochlorides
- 1,2-Diaminoethane Dihydrochloride (3a): Smaller chain length increases solubility in polar solvents but limits thermal stability .
- 1,4-Diaminobutane Dihydrochloride (3c): Longer chain enhances flexibility in polymer backbones but reduces chelation efficiency .
Aromatic Diamine Dihydrochlorides
Table 2: Aliphatic vs. Alicyclic Diamine Salts
| Parameter | Cyclohexane-1,2-diamine Dihydrochloride | 1,2-Diaminoethane Dihydrochloride | o-Phenylenediamine Dihydrochloride |
|---|---|---|---|
| Solubility (H₂O) | Moderate | High | Low |
| Thermal Stability (°C) | >200 | ~150 | ~180 |
| Key Reactivity | Chelation | Nucleophilic substitution | Electrophilic aromatic substitution |
Chiral and Derivative Forms
Enantiomeric Variants
Functionalized Derivatives
- Cyclohexane-1,2-diamine 2-Cyanoacrylate (CAS 1956325-81-7): A derivative with a cyanoacrylate group, showing structural similarity (0.84) to the parent compound but distinct reactivity in polymerization .
Biological Activity
Cyclohexane-1,2-diamine dihydrochloride, also known as 1,2-cyclohexanediamine dihydrochloride, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is a chiral diamine with the molecular formula . It appears as a clear to light yellow liquid and is known to be corrosive to the eyes and skin . The compound's structure allows it to interact with various biological targets, influencing enzymatic activity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The chiral nature of the compound facilitates selective binding, which can modulate biological responses. Specific mechanisms include:
- Enzyme Inhibition : The compound has demonstrated potential in inhibiting enzymes that are crucial for bacterial survival, particularly in the context of tuberculosis.
- Receptor Modulation : It interacts with molecular receptors involved in signaling pathways, which can lead to therapeutic effects.
Antituberculosis Activity
A significant body of research has focused on the antitubercular properties of cyclohexane-1,2-diamine derivatives. A study synthesized various derivatives and evaluated their activity against Mycobacterium tuberculosis H37Rv. Key findings include:
- Active Compounds : Out of 46 synthesized compounds, eight exhibited significant activity with minimum inhibitory concentrations (MIC) below 6.25 µM. Compound 13a showed the best activity with an MIC between 3.125–6.25 µM and was non-hemolytic at concentrations up to 500 µg/mL .
- Comparative Efficacy : The synthesized derivatives were found to be moderately effective against resistant strains of M. tuberculosis, highlighting their potential as new therapeutic agents in the fight against tuberculosis .
Supramolecular Gel Formation
Another interesting aspect of cyclohexane-1,2-diamine is its ability to form supramolecular gels when mixed with isocyanate derivatives. This gel formation occurs rapidly at room temperature due to hydrogen bonding interactions between urea moieties formed during the reaction . The viscoelastic properties of these gels have implications for drug delivery systems and tissue engineering.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in studies involving this compound and its derivatives:
| Compound/Derivative | Activity Type | MIC (µM) | Notes |
|---|---|---|---|
| Cyclohexane-1,2-diamine | Antitubercular | 3.125 - 6.25 | Non-hemolytic up to 500 µg/mL |
| Various Derivatives | Antitubercular | < 6.25 | Moderate activity against resistant strains |
| Supramolecular Gel | Gel formation | N/A | Forms stable gels rapidly; potential for drug delivery |
Case Studies
- Synthesis and Evaluation : A study synthesized unsymmetrical cyclohexane-1,2-diamine derivatives that were evaluated for their antituberculosis activity. The results indicated that certain derivatives had comparable efficacy to established antituberculosis drugs .
- In Situ Gel Formation : Research demonstrated that mixing cyclohexane-1,2-diamine with isocyanate derivatives led to the formation of supramolecular gels with unique properties that could be utilized in biomedical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
